![molecular formula C12H9ClO2S B14194214 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 831225-66-2](/img/structure/B14194214.png)
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a chloropropenyl sulfanyl group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-2H-1-benzopyran-2-one with 2-chloroprop-2-en-1-yl sulfide under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the hydroxyl group of the benzopyran is replaced by the chloropropenyl sulfanyl group. Industrial production methods may involve the use of hydrazine hydrate and alkali to facilitate the reaction .
Análisis De Reacciones Químicas
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives
Aplicaciones Científicas De Investigación
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can form reactive intermediates, such as thiiranium ions, which can interact with nucleophiles in biological systems. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives and chloropropenyl sulfides. Similar compounds include:
- 4-[(2-Chloroprop-2-en-1-yl)sulfanyl]benzene
- 2-{2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}
- Bis(2-chloroprop-2-en-1-yl)sulfide
These compounds share structural similarities but may differ in their reactivity, biological activities, and applications.
Propiedades
Número CAS |
831225-66-2 |
|---|---|
Fórmula molecular |
C12H9ClO2S |
Peso molecular |
252.72 g/mol |
Nombre IUPAC |
4-(2-chloroprop-2-enylsulfanyl)chromen-2-one |
InChI |
InChI=1S/C12H9ClO2S/c1-8(13)7-16-11-6-12(14)15-10-5-3-2-4-9(10)11/h2-6H,1,7H2 |
Clave InChI |
QYKOQNNTSFVIGI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CSC1=CC(=O)OC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
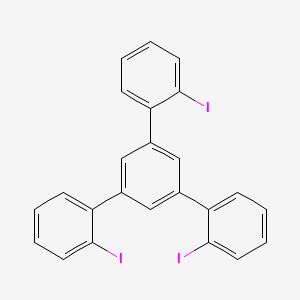
![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
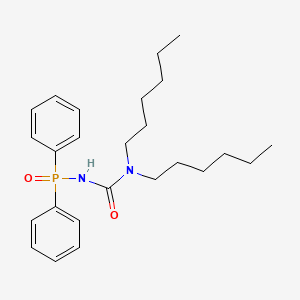

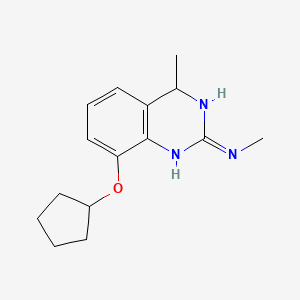
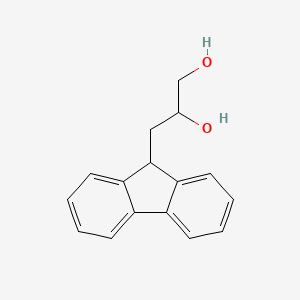
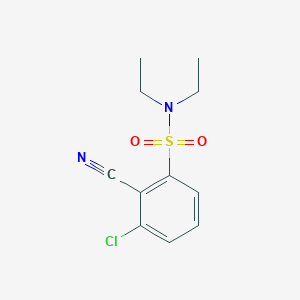
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)


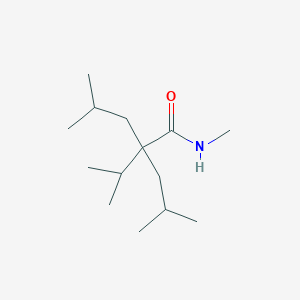
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)
